molecular formula C21H16O3 B14000289 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione CAS No. 6274-70-0

2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione

Cat. No.: B14000289
CAS No.: 6274-70-0
M. Wt: 316.3 g/mol
InChI Key: XOUNKCHVMDOXLK-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione is an organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a hydroxyphenyl group attached to a diphenylpropane-dione backbone, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione typically involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione exerts its effects is primarily through its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton within the molecule upon excitation, leading to unique fluorescence properties. The molecular targets and pathways involved include interactions with various biomolecules and cellular components, making it a valuable tool in fluorescence-based assays and imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione exhibits unique fluorescence properties due to its specific structural arrangement. This makes it particularly useful in applications requiring precise fluorescence characteristics, such as biological imaging and chemical sensing .

Properties

CAS No.

6274-70-0

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C21H16O3/c22-18-14-8-7-13-17(18)19(20(23)15-9-3-1-4-10-15)21(24)16-11-5-2-6-12-16/h1-14,19,22H

InChI Key

XOUNKCHVMDOXLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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